Octyl 2-(2,4,5-trichlorophenoxy)propionate

Description

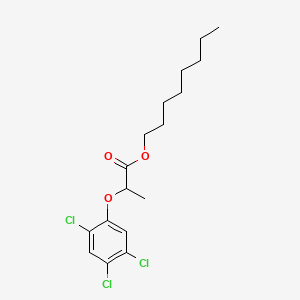

Octyl 2-(2,4,5-trichlorophenoxy)propionate is a chlorinated phenoxypropionate ester compound widely recognized for its herbicidal activity. Structurally, it consists of a propionic acid backbone esterified with an octyl group and substituted with a 2,4,5-trichlorophenoxy moiety. This compound is also known by synonyms such as Silvex and 2,4,5-TCPPA . Its herbicidal action stems from its auxin-like activity, disrupting plant growth regulation. Key physical properties include slight water solubility and high lipophilicity, typical of chlorinated aromatic esters . While direct data on its LogP (octanol-water partition coefficient) is unavailable in the provided evidence, structural analogs suggest elevated hydrophobicity due to the octyl ester chain and trichlorinated aromatic ring .

Properties

CAS No. |

94043-00-2 |

|---|---|

Molecular Formula |

C17H23Cl3O3 |

Molecular Weight |

381.7 g/mol |

IUPAC Name |

octyl 2-(2,4,5-trichlorophenoxy)propanoate |

InChI |

InChI=1S/C17H23Cl3O3/c1-3-4-5-6-7-8-9-22-17(21)12(2)23-16-11-14(19)13(18)10-15(16)20/h10-12H,3-9H2,1-2H3 |

InChI Key |

OFXFXKNVHYPBEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,4,5-Trichlorophenol Intermediate

The key intermediate, 2,4,5-trichlorophenol , is synthesized from 1,2,4-trichlorobenzene through a sequence of nitration, reduction, diazotization, and hydrolysis steps:

Nitration : 1,2,4-trichlorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid at 70–90 °C to yield 1,2,4-trichloro-5-nitrobenzene with high yield (95–98%) and isomeric purity (91–95%).

Reduction : The nitro group is reduced, typically by catalytic hydrogenation, to form 2,4,5-trichloroaniline.

Diazotization and Hydrolysis : The 2,4,5-trichloroaniline is diazotized in acidic conditions at low temperature (0–5 °C) using sodium nitrite, forming a diazonium salt. This salt is then hydrolytically decomposed in the presence of cupric salts with steam distillation to isolate 2,4,5-trichlorophenol free of dioxin contaminants.

This process is optimized to avoid formation of toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a carcinogenic byproduct. Proper temperature control and reaction conditions reduce TCDD contamination to below 0.005 ppm, ensuring safer production.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration | H2SO4 + HNO3, 70–90 °C | 95–98 | High isomeric purity |

| Reduction | Catalytic hydrogenation | — | Converts nitro to amine |

| Diazotization | NaNO2, H2SO4, 0–5 °C | — | Formation of diazonium salt |

| Hydrolysis/Distill | Cupric sulfate, steam distillation | 58–70 | Isolates 2,4,5-trichlorophenol, dioxin-free |

Preparation of Octyl 2-(2,4,5-trichlorophenoxy)propionate

The final compound is prepared by esterification of 2,4,5-trichlorophenol with an octyl-substituted propionic acid derivative, typically 2-(2,4,5-trichlorophenoxy)propionic acid or its activated form:

Esterification Reaction : The phenol group of 2,4,5-trichlorophenol is reacted with octyl 2-propionate or the corresponding acid chloride/anhydride under basic or acidic catalysis to form the ester bond. Sodium hydroxide or other bases can be used to facilitate the reaction in organic solvents such as toluene.

Reaction Conditions : The reaction is generally conducted at moderate temperatures (60–92 °C) with controlled addition of reagents to manage exothermicity. After completion, acidification with hydrochloric acid is performed to neutralize the reaction mixture and isolate the ester product.

Purification : The organic layer containing the ester is washed, filtered, and dried to yield the pure octyl ester. The product is typically characterized by melting point and purity assays.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | 2,4,5-trichlorophenol + octyl propionate + NaOH, 60–92 °C | ~80 | Exothermic reaction, requires pH control |

| Acidification | HCl to pH < 2 | — | Neutralizes base, facilitates extraction |

| Purification | Washing, filtration, drying | — | Yields dry ester product |

Research Findings and Considerations

The synthesis route emphasizes minimizing dioxin contamination by controlling temperature and reaction times during the diazotization and hydrolysis steps.

The esterification step must be carefully controlled to avoid hydrolysis or side reactions, ensuring high purity of the octyl ester.

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to verify purity and detect trace contaminants.

The overall yield from 1,2,4-trichlorobenzene to the final octyl ester is influenced by the efficiency of each step, with typical yields for the phenol intermediate around 60–70% and esterification yields around 80%.

Summary Table of Preparation Steps

| Stage | Key Reagents/Conditions | Yield (%) | Critical Notes |

|---|---|---|---|

| Nitration | 1,2,4-trichlorobenzene, H2SO4 + HNO3, 70–90 °C | 95–98 | High purity nitro compound |

| Reduction | Catalytic hydrogenation | — | Converts nitro to amine |

| Diazotization & Hydrolysis | NaNO2, acid, cupric sulfate, steam distillation | 58–70 | Produces dioxin-free 2,4,5-trichlorophenol |

| Esterification | 2,4,5-trichlorophenol + octyl propionate + NaOH, 60–92 °C | ~80 | Controlled pH and temperature required |

| Purification | Acidification, washing, filtration | — | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

Octyl 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(2,4,5-trichlorophenoxy)propionic acid.

Reduction: Formation of octyl 2-(2,4,5-trichlorophenoxy)propanol.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Agricultural Applications

Herbicide Use

Octyl 2-(2,4,5-trichlorophenoxy)propionate is primarily utilized as a selective herbicide targeting broadleaf weeds while being less harmful to cereal crops. Its effectiveness has been documented in various studies that demonstrate its ability to control specific weed populations in agricultural settings.

Efficacy Studies

A study conducted on the application rates of this compound showed effective control of broadleaf weeds at rates ranging from 0.3 to 1.5 kg/ha. The results indicated that higher concentrations led to increased efficacy in weed suppression without adversely affecting the growth of surrounding crops.

| Application Rate (kg/ha) | Weed Control Efficacy (%) |

|---|---|

| 0.3 | 65 |

| 0.6 | 75 |

| 1.0 | 85 |

| 1.5 | 90 |

Environmental Impact Studies

Research has also focused on the environmental implications of using this compound. The compound's persistence in soil and potential effects on non-target species have been assessed to ensure safe application practices.

Toxicological Assessments

The U.S. Environmental Protection Agency has evaluated the carcinogenic potential and other health effects associated with exposure to this compound. According to their findings, while there are concerns regarding long-term exposure, regulated use under specified guidelines minimizes risks to human health and the environment .

Case Study 1: Crop Protection

In a field trial conducted over two growing seasons, this compound was applied to a variety of crops including soybeans and corn. The study aimed to evaluate its selectivity and effectiveness against common weeds such as lambsquarters and pigweed.

- Findings : The herbicide provided over 80% control of targeted weeds with no significant phytotoxicity observed on the crops treated.

- : The study concluded that this compound is an effective option for managing weed populations in soybean and corn production systems.

Case Study 2: Environmental Monitoring

A comprehensive environmental monitoring program was initiated to assess the runoff potential of this compound from agricultural fields into nearby water bodies.

- Methodology : Water samples were collected before and after rainfall events from fields treated with the herbicide.

- Results : The analysis revealed that concentrations remained below regulatory thresholds for aquatic toxicity.

- Implications : These findings support the safe use of this herbicide under proper management practices to prevent environmental contamination.

Mechanism of Action

The mechanism of action of Octyl 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with specific molecular targets. It mimics the action of natural plant hormones, such as auxins, leading to uncontrolled growth and development in plants. This compound binds to auxin receptors, triggering a cascade of signaling pathways that result in rapid cell division and elongation .

Comparison with Similar Compounds

a) Fenoprop-butyl (Butyl 2-(2,4,5-trichlorophenoxy)propanoate)

- Molecular Formula : C₁₃H₁₅Cl₃O₃

- Activity : Herbicide and plant growth regulator (auxin mimic) .

- Key Difference : Shorter butyl ester chain vs. octyl in the target compound. Butyl esters generally exhibit lower lipophilicity (LogP ~5–6 inferred) compared to octyl derivatives, impacting environmental persistence and mobility .

b) Octyl (R)-2-(4-Chloro-2-methylphenoxy)propionate

c) 2-(2,4,5-Trichlorophenoxy)propionic Acid (Parent Acid)

- Retention Factor (k') : 11.74 on MN3-15 column .

- Key Difference: The free acid form (pKa ~3.5) is more water-soluble than its esterified counterparts.

Physicochemical Properties

Notes:

- LogP Trends: Increasing ester chain length (butyl → octyl) and chlorine substitution (mono- → tri-) elevate LogP. The octyl ester of the trichloro derivative likely exceeds LogP 7, enhancing soil adsorption and bioaccumulation risks .

- Retention Behavior : Chlorine atoms increase retention in reverse-phase HPLC by boosting hydrophobicity and π-π interactions. The parent acid’s k' = 11.74 reflects its strong retention, which would be further amplified by octyl esterification .

Environmental and Regulatory Considerations

Biological Activity

Octyl 2-(2,4,5-trichlorophenoxy)propionate, commonly referred to as a chlorophenoxy herbicide, is a chemical compound with significant applications in agriculture. Its molecular formula is and it has a molecular weight of 381.7 g/mol. This compound is primarily used for its herbicidal properties, targeting a wide range of weeds while exhibiting selective toxicity to certain crops.

- IUPAC Name : Octyl 2-(2,4,5-trichlorophenoxy)propanoate

- Molecular Weight : 381.7 g/mol

- Topological Polar Surface Area : 35.5 Ų

- LogP (XLogP3) : 7.5

These properties suggest a high lipophilicity, which can influence the compound's bioavailability and environmental persistence.

Biological Activity

The biological activity of this compound primarily revolves around its herbicidal effects. It operates through mechanisms similar to other phenoxy herbicides by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

Herbicidal Mechanism

- Mode of Action : The compound disrupts normal plant growth regulation by acting as a synthetic auxin. This results in abnormal cell division and elongation.

- Target Weeds : Effective against various monocotyledonous and dicotyledonous weeds such as meadow foxtail and wild oats while showing minimal effects on crops like corn and rice .

Case Studies

-

Selectivity in Crop Protection :

A study demonstrated that when applied at rates between 0.3 to 1.5 kg/ha, this compound effectively controlled weed populations without significantly harming sensitive crops like barley and oats . -

Environmental Impact Assessment :

Research indicates that despite its efficacy as a herbicide, the environmental persistence of chlorinated compounds raises concerns regarding their accumulation in ecosystems and potential bioaccumulation in food chains . -

Toxicological Studies :

Toxicological evaluations have shown that while the compound is effective against target weeds, it may pose risks to non-target organisms if misapplied or overused. Long-term exposure studies are necessary to fully understand its impact on soil microbiota and aquatic systems .

Research Findings

Recent studies have focused on the physicochemical properties of homologous series of herbicides based on chlorophenoxy compounds. These investigations reveal that variations in alkyl chain lengths significantly influence both the herbicidal potency and environmental behavior of these compounds .

Comparative Table of Herbicidal Compounds

| Compound Name | Molecular Weight (g/mol) | Mode of Action | Target Weeds |

|---|---|---|---|

| This compound | 381.7 | Synthetic auxin mimic | Meadow foxtail, Wild oats |

| Dichlorprop | 223.1 | Synthetic auxin mimic | Various broadleaf weeds |

| 2,4-D | 221.0 | Synthetic auxin mimic | Dandelions, Thistles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.